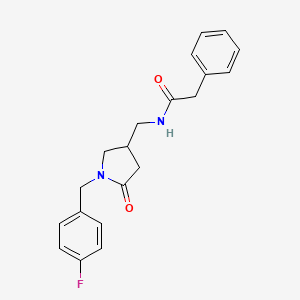

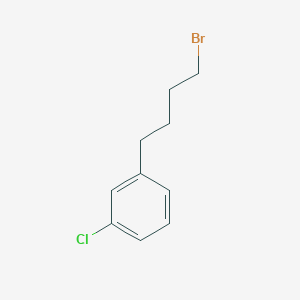

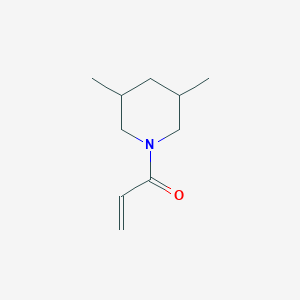

1-(4-Bromobutyl)-3-chlorobenzene

カタログ番号 B2579899

CAS番号:

129254-79-1

分子量: 247.56

InChIキー: KXBDBMKKJBOFOF-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

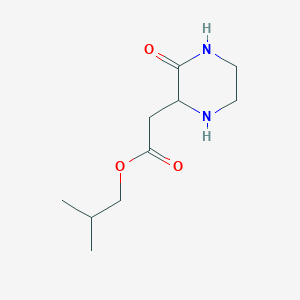

1-(4-Bromobutyl)-3-chlorobenzene is an organic compound. It is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a colorless liquid stored at room temperature .

Synthesis Analysis

The synthesis of compounds similar to 1-(4-Bromobutyl)-3-chlorobenzene has been reported in various studies. For instance, 9-(2-Bromoethyl)-9H-carbazole and 9-(4-bromobutyl)-9H-carbazole were prepared from carbazole with excess 1,2-dibromoethane and 1,4-dibromobutane, respectively . Another study reported the synthesis of 1-(4-bromobutyl)-3-methylimidazolium bromide bonded chitosan modified silica using 1-(4-bromobutyl)-3-methylimidazolium bromide bonding chitosan as a polarity regulator .Molecular Structure Analysis

The molecular structure of 1-(4-Bromobutyl)-3-chlorobenzene can be analyzed based on its similar compounds. For example, 1-(4-Bromobutyl)-3-methoxybenzene has a molecular formula of C11H15BrO and an average mass of 243.140 Da .Chemical Reactions Analysis

The chemical reactions involving 1-(4-Bromobutyl)-3-chlorobenzene can be inferred from related compounds. For instance, bromobutyl mannopyranosides have been used as both protected and unprotected glycosyl donors both with and without the use of an external activator .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(4-Bromobutyl)-3-chlorobenzene can be inferred from related compounds. For instance, 1-(4-bromobutyl)pyrene has a density of 1.3±0.1 g/cm3 .科学的研究の応用

Solubility Studies and Crystallization

- The solubility of related bromo-chlorobenzene compounds in various solvents has been extensively studied, providing valuable data for the purification processes by crystallization. For instance, 1-(3-Bromopropoxy)-4-chlorobenzene's solubility in aqueous ethanol mixtures was investigated, revealing that solubility increases with temperature, a finding crucial for optimizing crystallization processes in chemical manufacturing (Jiang et al., 2013).

Dissociative Electron Attachment Studies

- The dissociative electron attachment (DEA) to related bromo-chlorobenzene molecules, like 1-bromo-3-chlorobenzene, has been analyzed. This involves studying the formation of fragment anions and their temperature dependence, crucial for understanding molecular interactions and the stability of these compounds under various conditions (Mahmoodi-Darian et al., 2010).

Spectroscopic Analysis

- The vibrational frequencies and molecular structures of similar bromo-chlorobenzene compounds, like 1-bromo-4-chlorobenzene, have been extensively studied using FT-IR and FT-Raman spectroscopy. This provides insights into the molecular behavior and structural characteristics of these compounds, critical for their application in various scientific fields (Udayakumar et al., 2011).

Vapour Pressure Data Assessment

- Understanding the vapor pressure and thermodynamic properties of bromo-chlorobenzene compounds, such as 1-bromo-4-chlorobenzene, is essential for predicting their behavior in different environmental conditions. This is crucial for their storage, handling, and application in chemical processes (Oonk et al., 1998).

Catalysis and Chemical Reactions

- Bromo-chlorobenzene compounds are used in catalysis and chemical reactions. For example, the bromination of chlorobenzene, a process catalyzed using zeolite, highlights the compound's role in synthesizing brominated products, important for various industrial applications (Singh et al., 1999).

Phase Change Materials

- Chlorobenzene and bromobenzene alloys, with their complete solid state solubility and little deviation from ideality, are considered suitable as phase change materials for cold storage applications, especially for precise temperature control between −31 and −45 °C (Michaud et al., 1996).

Electrochemical Synthesis

- Compounds like chlorobenzene are involved in electrochemical reactions leading to the formation of organoantimony compounds. These reactions are crucial for understanding the electrochemical behavior of halogenated compounds and their potential applications in material science and electronics (Rala, 2019).

Gas Chromatographic Characterization

- Bromo-chlorobenzene compounds have been used in gas chromatography as stationary phases. This application is crucial for analyzing complex mixtures by separating and identifying their components, serving an important role in analytical chemistry and quality control (Baniceru et al., 1995).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(4-bromobutyl)-3-chlorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrCl/c11-7-2-1-4-9-5-3-6-10(12)8-9/h3,5-6,8H,1-2,4,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBDBMKKJBOFOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrCl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromobutyl)-3-chlorobenzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine](/img/structure/B2579821.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methylbenzamide](/img/structure/B2579822.png)

![N-(3,4-dimethylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2579823.png)

![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-phenylphthalazine](/img/structure/B2579831.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2579836.png)

![[1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-8,9-dimethoxy-2-(1-methylethenyl)-, [2R-(2alpha,6aalpha,12aalpha)]-](/img/structure/B2579838.png)